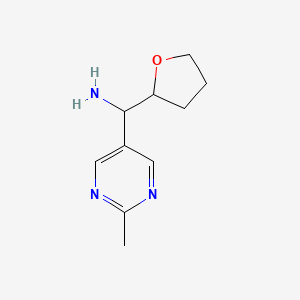
3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclocondensation reaction, where 3,5-dichlorophenylhydrazine reacts with ethyl acetoacetate under reflux conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorophenylhydrazine: A precursor in the synthesis of 3-(3,5-Dichlorophenyl)-1H-pyrazol-4-amine.
3,5-Dichlorophenyl isothiocyanate: Another compound with similar structural features but different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H7Cl2N3 |
|---|---|
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
5-(3,5-dichlorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-1-5(2-7(11)3-6)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) |
Clé InChI |
FENAGXULDYJKSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


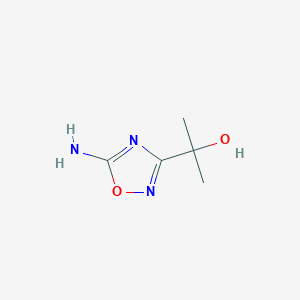
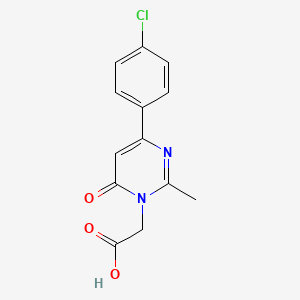
![Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B11776886.png)
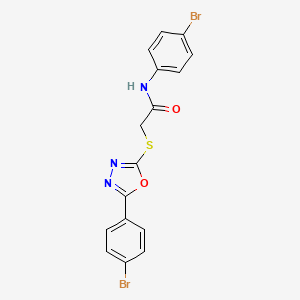
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11776900.png)
![4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776905.png)
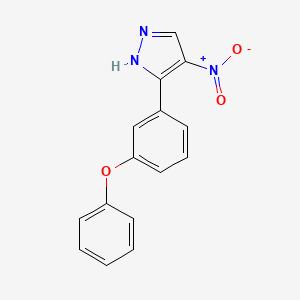

![Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol](/img/structure/B11776923.png)
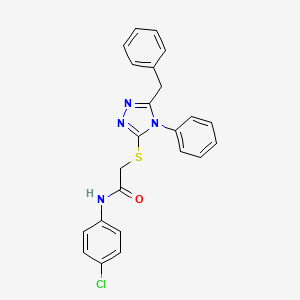
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11776934.png)
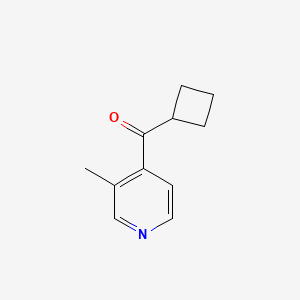
![2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11776957.png)
